5-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound known for its unique chemical structure and properties. This compound features a combination of a trifluoromethyl group and an oxazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide typically involves the reaction of 4-methylphenyl and 3-(trifluoromethyl)phenyl derivatives under specific conditions. One common method includes the use of trifluoromethylation reactions, which are crucial for introducing the trifluoromethyl group into the molecule . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group and oxazole ring play a crucial role in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 5-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide stands out due to its unique combination of a trifluoromethyl group and an oxazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H13F3N2O2 |
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Molecular Weight |
346.3 g/mol |
IUPAC Name |
5-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H13F3N2O2/c1-11-5-7-12(8-6-11)16-10-15(23-25-16)17(24)22-14-4-2-3-13(9-14)18(19,20)21/h2-10H,1H3,(H,22,24) |
InChI Key |
LLJQZRSQNMQTBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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